molecular formula C4H5ClN2O2 B13599919 2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride

2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride

Cat. No.: B13599919
M. Wt: 148.55 g/mol
InChI Key: CBPQIGPWXVHEHX-UHFFFAOYSA-N
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Description

2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amino-substituted oxazoles.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen or oxygen atoms within the ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation, iodine for oxidation, and nickel catalysts for cyclization . Reaction conditions often involve mild temperatures and the use of polar or nonpolar solvents depending on the desired regioselectivity .

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is crucial for its reactivity and potential biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C4H5ClN2O2

Molecular Weight

148.55 g/mol

IUPAC Name

2-amino-1,3-oxazole-5-carbaldehyde;hydrochloride

InChI

InChI=1S/C4H4N2O2.ClH/c5-4-6-1-3(2-7)8-4;/h1-2H,(H2,5,6);1H

InChI Key

CBPQIGPWXVHEHX-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)N)C=O.Cl

Origin of Product

United States

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